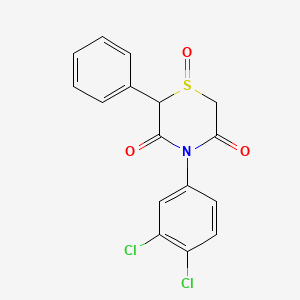

4-(3,4-Dichlorophenyl)-2-phenyl-1lambda~4~,4-thiazinane-1,3,5-trione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that likely contains elements such as carbon, hydrogen, nitrogen, oxygen, and chlorine based on its name . It seems to be related to the class of compounds known as phenyl isocyanates .

Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds such as 3,4-Dichlorophenyl isocyanate are used as chemical intermediates in organic synthesis . They can be used industrially in the preparation of other compounds by reaction with suitable reagents .科学的研究の応用

Synthesis and Bioactivity

- Research on compounds structurally related to thiazoles, such as "Synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents," highlights the potential antimicrobial properties of derivatives from similar chemical scaffolds. These studies often involve the synthesis of new compounds and evaluation of their bioactivity against various pathogens, indicating a possible route to explore the applications of the specified compound in antimicrobial research (Sah et al., 2014).

Materials Science and Polymer Research

- The study on "Hyperbranched conjugated poly(tetraphenylethene): synthesis, aggregation-induced emission, fluorescent photopatterning, optical limiting and explosive detection" exemplifies the application of complex organic molecules in the development of novel materials with unique optical properties. This research suggests avenues for utilizing compounds like the one in the development of new materials with potential applications in sensing, imaging, and photonic devices (Hu et al., 2012).

Quantum Chemical Calculations and Molecular Docking

- Studies involving "Analysis of spectroscopic, quantum chemical calculations, molecular docking, RDG, ELF, anticancer and antimicrobial activity" of chemically related compounds provide a framework for understanding the electronic, structural, and interactive properties of organic molecules at the molecular level. Such research can inform the design and optimization of compounds for specific biological targets or properties, indicating potential research applications in drug design and molecular engineering (Viji et al., 2020).

Corrosion Inhibition

- The application of thiazole and thiadiazole derivatives in corrosion inhibition, as explored in "Quantum chemical and molecular dynamics simulation studies on inhibition performances of some thiazole and thiadiazole derivatives against corrosion of iron," demonstrates the potential of utilizing complex organic molecules in protective coatings and materials engineering to prevent metal corrosion. This research path could be relevant for assessing the utility of the specified compound in similar applications (Kaya et al., 2016).

Safety and Hazards

作用機序

Target of Action

Compounds with similar structures, such as dcmu (3-(3,4-dichlorophenyl)-1,1-dimethylurea), are known to inhibit photosynthesis . They do this by blocking the Q_B plastoquinone binding site of photosystem II , which is crucial for the electron flow from photosystem II to plastoquinone .

Pharmacokinetics

Similar compounds like 3,4-dcmp are primarily metabolized by the liver and predominantly excreted in urine .

Result of Action

The molecular and cellular effects of the compound’s action result in the inhibition of photosynthesis . This inhibition reduces the plant’s ability to convert light energy into chemical energy, affecting its growth and survival .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s effectiveness can be influenced by the presence of light, as it targets the photosynthetic process . Additionally, the compound’s stability and efficacy can be affected by environmental conditions such as temperature, pH, and the presence of other chemicals .

特性

IUPAC Name |

4-(3,4-dichlorophenyl)-1-oxo-2-phenyl-1,4-thiazinane-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2NO3S/c17-12-7-6-11(8-13(12)18)19-14(20)9-23(22)15(16(19)21)10-4-2-1-3-5-10/h1-8,15H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBQHBEONWGROCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)C(S1=O)C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B2747921.png)

![N-{4,6-bis[3-(trifluoromethoxy)phenoxy]-5-pyrimidinyl}-4-(tert-butyl)benzenesulfonamide](/img/structure/B2747930.png)

![2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine;hydrochloride](/img/structure/B2747941.png)

![8-chloro-2-(2,3-dimethoxybenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2747943.png)